molecular formula C14H14N2O5 B13399125 L-Aspartic acid beta-7-amido-4-methylcoumarin

L-Aspartic acid beta-7-amido-4-methylcoumarin

Cat. No.: B13399125
M. Wt: 290.27 g/mol
InChI Key: ARZPQBJTLVVDNP-UHFFFAOYSA-N
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Description

L-Aspartic acid beta-7-amido-4-methylcoumarin (CAS 133628-73-6) is a fluorogenic compound with the molecular formula C₁₄H₁₄N₂O₅ and a molecular weight of 290.27 g/mol . Structurally, it consists of an L-aspartic acid backbone conjugated to a 4-methylcoumarin moiety via a β-amido linkage. This design enables its primary application as a sensitive substrate for lysosomal glycoasparaginase (aspartylglucosaminidase) assays, critical for diagnosing aspartylglucosaminuria (AGU), a rare lysosomal storage disorder . Upon enzymatic cleavage, the 4-methylcoumarin group emits fluorescence, allowing quantitative tracking of enzyme activity .

Key properties include:

  • Density: 1.452 g/cm³
  • Boiling Point: 610°C (estimated)
  • Flash Point: 322.7°C
  • Solubility: Compatible with aqueous and organic solvents under controlled conditions .

Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

2-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20)

InChI Key

ARZPQBJTLVVDNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp(Amc)-OH typically involves the coupling of aspartic acid with 7-amino-4-methylcoumarin. The reaction is carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of aspartic acid . The reaction is usually performed in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

While specific industrial production methods for H-Asp(Amc)-OH are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

H-Asp(Amc)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides.

Major Products Formed

    Hydrolysis: Aspartic acid and 7-amino-4-methylcoumarin.

    Oxidation: Various oxidized derivatives of the coumarin moiety.

    Substitution: Substituted coumarin derivatives.

Scientific Research Applications

L-Aspartic acid β-7-amido-4-methylcoumarin is a fluorescent probe with diverse applications in scientific research, including its use in enzyme activity assays, protein interaction studies, drug development, biochemical research, diagnostics, and material science . It is also used as a fluorogenic substrate for studying the specificity and kinetics of lysosomal glycoasparaginases .

Scientific Research Applications

Fluorescent Probe L-Aspartic acid β-7-amido-4-methylcoumarin is often used as a fluorescent probe in biochemical assays, which allows researchers to track cellular processes and interactions with high sensitivity .

Drug Development Due to its unique structure, L-Aspartic acid β-7-amido-4-methylcoumarin plays a significant role in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors that target specific metabolic pathways . For example, L-aspartic acid β-benzyl ester 7-amido-4-methylcoumarin (Asp (OBzl)-AMC) has been investigated as a potential inhibitor of New Delhi Metallo-β-lactamase 1 (NDM-1), an enzyme found in drug-resistant bacteria .

Biochemical Research The compound is valuable in studying protein interactions and enzyme activities, providing insights into various biological mechanisms . For instance, it is utilized as a fluorescently tagged substrate analog, L-leucine 7-amido-4-methylcoumarin (MCA-L), to measure leucine aminopeptidase (LAPase) activity .

Diagnostics Its fluorescent properties facilitate the detection of specific biomolecules in clinical samples . Specifically, L-Aspartic acid β-(7-amido-4-methylcoumarin) serves as a substrate in fluorometric assays for glycosylasparaginase in serum, plasma, or lymphocytes, which is useful for diagnosing aspartylglycosaminuria .

Material Science L-Aspartic acid β-7-amido-4-methylcoumarin finds applications in the development of new materials, particularly in creating coatings and films with specific optical properties .

Neuroscience The compound also has applications in neuroscience research, especially in studying neurotransmitter pathways and their effects on brain function, contributing to advancements in understanding neurological disorders .

Case Studies

  • Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1): A study investigated L-aspartic acid β-benzyl ester 7-amido-4-methylcoumarin (Asp (OBzl)-AMC) as a potential NDM-1 inhibitor through in vitro and in silico evaluations. Enzyme kinetics indicated competitive inhibition, with an IC50 value of 30.4 ± 5.0 μM and a Ki value of 11.4 ± 1.2 μM. Molecular docking showed Asp (OBzl)-AMC forming hydrogen bonds with NDM-1, suggesting its potential as an NDM-1 inhibitor .
  • Leucine Aminopeptidase (LAPase) Activity Measurement: Proteolytic activity in crude extracellular extract was assayed using the fluorescently tagged substrate analog l-leucine 7-amido-4-methylcoumarin (MCA-L) to measure leucine aminopeptidase (LAPase) activity in an artificial seawater (ASW) buffer .
  • Diagnosis of Aspartylglycosaminuria: L-Aspartic acid β-(7-amido-4-methylcoumarin) is used as a sensitive fluorogenic substrate in lysosomal glycoasparaginase assays, which is useful for the diagnosis of aspartylglycosaminuria . Serum, plasma, and lymphocytes from aspartylglycosaminuria (AGU) patients and carriers and from normal controls were incubated with a fluorescent glycosylasparaginase substrate, L-aspartic acid beta-(7-amido-4-methylcoumarin), and the release of 7-amino-4-methylcoumarin was measured fluorometrically after incubation for 1-4 h .

Mechanism of Action

The mechanism of action of H-Asp(Amc)-OH involves its role as a substrate for peptidase enzymes. When the enzyme cleaves the amide bond between aspartic acid and 7-amino-4-methylcoumarin, the fluorescent 7-amino-4-methylcoumarin is released. This fluorescence can be measured to determine the activity of the enzyme . The molecular targets are the active sites of peptidase enzymes, and the pathway involves the hydrolysis of the amide bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is part of a family of coumarin-conjugated aspartic acid derivatives. Below is a comparative analysis of its closest analogues:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Modifications Primary Applications
L-Aspartic acid beta-7-amido-4-methylcoumarin 133628-73-6 C₁₄H₁₄N₂O₅ 290.27 Native β-amido linkage Lysosomal glycoasparaginase assays
Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin 238084-15-6 C₂₄H₂₂N₂O₆ 434.44 Fmoc (fluorenylmethyloxycarbonyl) group at α-position Peptide synthesis; protective group in solid-phase assays
L-Aspartic acid beta-benzyl ester 7-amido-4-methylcoumarin hydrochloride 219138-15-5 C₂₁H₂₀N₂O₅·HCl 416.86 Benzyl ester at β-position; hydrochloride salt Enhanced solubility for cellular uptake studies

Key Differences and Implications

Modifications Impacting Enzyme Specificity
  • The native β-amido linkage in this compound ensures precise recognition by lysosomal glycoasparaginase, making it the gold standard for AGU diagnosis .
  • In contrast, the Fmoc derivative (α-substituted) is sterically hindered, reducing enzyme affinity but enabling use in peptide synthesis as a protective group .
Solubility and Stability
  • The benzyl ester hydrochloride derivative exhibits improved solubility in polar solvents due to its ionic nature, facilitating in vitro cellular assays .
  • The native compound’s lower molecular weight (290.27 g/mol) enhances membrane permeability compared to bulkier analogues like the Fmoc derivative (434.44 g/mol) .
Thermal and Chemical Stability

Diagnostic Utility

  • This compound detects <5% residual enzyme activity in AGU patients, demonstrating superior sensitivity over colorimetric substrates .
  • Clinical studies using this substrate in leukocytes and fibroblasts confirmed its reliability for carrier screening and neonatal diagnosis .

Limitations of Analogues

  • The Fmoc derivative’s fluorescence is quenched by the protective group, limiting its use in real-time enzymatic assays .
  • The benzyl ester variant requires acidic conditions for ester hydrolysis, restricting its use in neutral-pH environments .

Biological Activity

L-Aspartic acid beta-7-amido-4-methylcoumarin (H-Asp(AMC)-OH) is a compound that has garnered attention in biochemical and medicinal research due to its fluorescent properties and its role as a substrate for various enzymes, particularly in the context of enzyme kinetics and inhibition. This article delves into the biological activity of H-Asp(AMC)-OH, highlighting its applications, mechanisms of action, and relevant research findings.

Basic Information:

  • Molecular Formula: C₁₄H₁₄N₂O₅
  • Molecular Weight: 290.271 g/mol
  • CAS Number: 133628-73-6
  • Density: 1.452 g/cm³
  • Boiling Point: 610ºC at 760 mmHg
  • Flash Point: 322.7ºC

H-Asp(AMC)-OH serves primarily as a fluorogenic substrate for lysosomal glycoasparaginase, an enzyme involved in the metabolism of aspartylglycosaminuria (AGU). The cleavage of the amide bond between L-aspartic acid and 7-amino-4-methylcoumarin by glycoasparaginase releases the fluorescent 7-amino-4-methylcoumarin, which can be quantitatively measured to assess enzyme activity. This property makes it a valuable tool for both diagnostic and therapeutic applications.

Applications in Research

  • Biochemical Assays : H-Asp(AMC)-OH is widely used to study the activity of peptidase enzymes. It allows researchers to monitor proteolytic activity in various biological samples, making it essential in enzyme kinetics studies .
  • Clinical Diagnostics : The compound is utilized in assays for diagnosing aspartylglycosaminuria by measuring glycoasparaginase activity in serum, plasma, or lymphocytes from patients .
  • Cancer Research : H-Asp(AMC)-OH has been investigated for its potential role in cancer therapy, particularly concerning L-asparaginase, an enzyme used in treating acute lymphoblastic leukemia (ALL). The enzyme's activity can be monitored using this substrate, providing insights into therapeutic efficacy .

Case Studies and Experimental Data

A study highlighted the use of H-Asp(AMC)-OH in a fluorometric assay for monitoring L-asparaginase therapy. In this study, serum samples from patients with ALL were incubated with the substrate, and the release of fluorescent product was measured over time. The results indicated that the substrate effectively monitored enzyme activity, correlating well with clinical outcomes .

Another investigation focused on the substrate's role in assessing glycoasparaginase activity among patients with AGU. The study found that fibroblasts and leukocytes from AGU patients exhibited significantly reduced enzyme activity (1-7% of normal), demonstrating the substrate's utility in clinical diagnostics .

Comparative Analysis of Biological Activity

Activity Type Description Reference
Enzyme KineticsUsed to study peptidase enzymes; measures fluorescence upon cleavage,
Clinical DiagnosticsAssesses glycoasparaginase activity; diagnostic tool for AGU ,
Cancer TherapeuticsMonitors L-asparaginase activity; aids in ALL treatment ,

Q & A

Q. What is the typical synthetic route for L-Aspartic acid beta-7-amido-4-methylcoumarin, and how can purity be optimized for enzymatic assays?

The compound is synthesized via carbodiimide-mediated coupling between L-aspartic acid and 7-amino-4-methylcoumarin. Activation of the aspartic acid carboxyl group is achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. Purification involves recrystallization or chromatography (e.g., reverse-phase HPLC) to achieve >98% purity, critical for minimizing background fluorescence in enzymatic assays .

Q. How is this compound utilized as a substrate in protease activity assays?

The peptide bond between aspartic acid and the coumarin moiety is cleaved by proteases (e.g., caspases or cathepsins), releasing fluorescent 7-amino-4-methylcoumarin. Fluorescence intensity (excitation: 380 nm, emission: 460 nm) is monitored in real-time to quantify enzymatic activity. Assays are typically performed in buffered solutions (pH 7.4) with controlled temperature (25–37°C) to maintain enzyme stability .

Q. What are the critical experimental parameters for minimizing interference in fluorescence-based kinetic studies?

Key parameters include:

  • Buffer selection : Use non-fluorescent buffers (e.g., Tris-HCl or HEPES) to avoid spectral overlap.
  • Substrate concentration : Optimize using Michaelis-Menten kinetics to avoid substrate inhibition.
  • Quenching controls : Include inhibitors (e.g., E-64 for cysteine proteases) to confirm signal specificity.
  • Sample clarity : Centrifuge cell lysates to remove particulate matter that may scatter light .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data (e.g., non-linear progress curves) when using this substrate?

Contradictions may arise from:

  • Substrate instability : Hydrolysis under alkaline conditions generates free coumarin, increasing background noise. Pre-incubate substrate in assay buffer to quantify baseline fluorescence .
  • Enzyme inactivation : Use pre-steady-state kinetic methods (e.g., stopped-flow) to capture initial reaction rates before enzyme denaturation.
  • Allosteric modulation : Perform assays with/without cofactors (e.g., Ca²⁺ for metalloproteases) to identify regulatory effects .

Q. What computational strategies are effective for modeling the interaction between this compound and target proteases?

  • Molecular docking : Use software like AutoDock Vina to predict binding poses, focusing on the aspartic acid residue’s interaction with the protease active site (e.g., caspase-3’s S1 pocket).
  • Molecular dynamics (MD) simulations : Simulate substrate-enzyme complexes in explicit solvent (e.g., TIP3P water) to analyze conformational stability over 100-ns trajectories.
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate electronic interactions at the cleavage site to elucidate catalytic mechanisms .

Q. How can fluorescence quenching in complex biological matrices (e.g., serum or tissue homogenates) be mitigated?

  • Sample dilution : Reduce matrix complexity while maintaining detectable signal-to-noise ratios.
  • Additives : Include detergents (e.g., 0.1% Triton X-100) to solubilize hydrophobic interferents.
  • Time-gated fluorescence : Use delayed measurement to exclude short-lived autofluorescence from biological components .

Q. What analytical methods validate the compound’s stability under varying storage conditions?

  • HPLC-MS : Monitor degradation products (e.g., free coumarin or oxidized derivatives) after storage at -20°C, 4°C, and room temperature.
  • Accelerated stability studies : Incubate substrates at 40°C/75% relative humidity for 4 weeks to simulate long-term storage.
  • Fluorescence correlation spectroscopy (FCS) : Assess aggregation propensity, which may reduce assay reproducibility .

Data Analysis and Reporting Standards

Q. What statistical frameworks are recommended for analyzing dose-response data in inhibitor screening assays using this substrate?

  • Four-parameter logistic model : Fit sigmoidal curves to calculate IC₅₀ values and Hill coefficients.
  • Error propagation : Use Monte Carlo simulations to account for variability in substrate concentration and fluorescence measurements.
  • Reproducibility : Report inter- and intra-assay coefficients of variation (CV) for ≥3 independent replicates .

Q. How should researchers address discrepancies between fluorometric and colorimetric assay results for the same protease?

  • Mechanistic validation : Confirm substrate specificity using knockout cell lines or siRNA silencing.
  • Cross-validation : Compare results with orthogonal methods (e.g., FRET-based substrates or activity-based probes).
  • Interference testing : Spike inhibitors into assays to identify off-target interactions .

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